1-Methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole
Overview
Description
1-Methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure with two imidazole rings connected via a phenyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . Another approach is the acid-catalyzed methylation of imidazole using methanol . Industrial production methods often rely on the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Chemical Reactions Analysis
1-Methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings in the compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitro groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-Methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole rings can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in biochemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
1-Methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: A simpler compound with a single imidazole ring, used in various chemical reactions and as a solvent.
2-(1-Methyl-1H-imidazol-4-yl)ethanol: Another imidazole derivative with different functional groups, used in coordination chemistry and as a stabilizer for metal ions.
4,5-Diphenyl-1H-imidazole: A more complex imidazole derivative with additional phenyl groups, studied for its potential biological activities.
The uniqueness of this compound lies in its dual imidazole structure, which provides enhanced stability and reactivity compared to simpler imidazole derivatives.
Properties
IUPAC Name |
1-methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-17-9-7-15-13(17)11-3-5-12(6-4-11)14-16-8-10-18(14)2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCKHUJQQHTHCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC=C(C=C2)C3=NC=CN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325151 | |
Record name | 1-methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49640948 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
370854-78-7 | |
Record name | 1-methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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